molecular formula C11H9ClN2 B1431466 2-(3-Chloro-4-methylphenyl)pyrazine CAS No. 1355247-55-0

2-(3-Chloro-4-methylphenyl)pyrazine

Cat. No.: B1431466
CAS No.: 1355247-55-0
M. Wt: 204.65 g/mol
InChI Key: NNKNNDVWPKZWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methylphenyl)pyrazine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Chloro-4-methylphenyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular responses. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKNNDVWPKZWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.